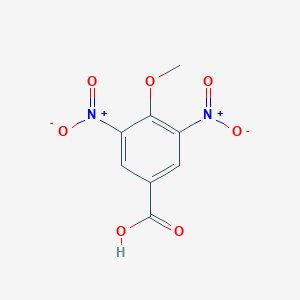

4-Methoxy-3,5-dinitrobenzoic acid

Vue d'ensemble

Description

4-Methoxy-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O7. It is a derivative of benzoic acid, characterized by the presence of methoxy and nitro groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acid. The nitration process involves the reaction of 4-methoxybenzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and reaction conditions to achieve high yields and purity. The nitration reaction is optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid.

Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Reduction: 4-Methoxy-3,5-diaminobenzoic acid.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Applications De Recherche Scientifique

4-Methoxy-3,5-dinitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific properties.

Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-methoxy-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in redox reactions, influencing the compound’s reactivity. Additionally, the methoxy group can affect the compound’s electronic properties, altering its behavior in various chemical environments.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzoic acid: Lacks nitro groups, making it less reactive in certain chemical reactions.

3,5-Dinitrobenzoic acid: Lacks the methoxy group, resulting in different electronic properties.

4-Nitrobenzoic acid: Contains only one nitro group, leading to different reactivity and applications.

Uniqueness

4-Methoxy-3,5-dinitrobenzoic acid is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.

Activité Biologique

4-Methoxy-3,5-dinitrobenzoic acid (MDNBA) is an organic compound characterized by the presence of methoxy and nitro groups on the benzene ring. Its molecular formula is C8H6N2O7, and it has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of MDNBA, focusing on its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

- Molecular Weight : 214.14 g/mol

- Solubility : Slightly soluble in water; solubility varies with pH.

- Melting Point : 140-142 °C

MDNBA primarily interacts with biological systems through complexation with metal ions such as Cu(II), Co(II), and Mn(II) . This interaction can influence various biochemical pathways, leading to both beneficial and harmful effects depending on the concentration and context.

Antimicrobial Activity

Research indicates that MDNBA exhibits antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various pathogens, revealing significant activity against bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 125 |

This suggests that MDNBA could serve as a potential scaffold for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that MDNBA can induce cell death at certain concentrations. The half-maximal inhibitory concentration (IC50) was determined to be approximately 70 µM in MCF-7 breast cancer cells, indicating moderate cytotoxicity .

Toxicological Profile

Toxicological assessments have indicated that MDNBA may pose risks to human health. It is classified as an irritant to skin and eyes, and exposure can lead to respiratory issues . The compound's toxicity is influenced by environmental factors such as pH and concentration.

Case Studies

- Study on Cell Viability : In a controlled laboratory setting, MDNBA was tested on Tetrahymena pyriformis, a model organism for toxicity studies. The EC50 value was found to be 104.7 µM, indicating significant inhibition of cell proliferation at higher concentrations .

- Photolysis Effects : Experiments demonstrated that UV irradiation of MDNBA solutions increased toxicity levels significantly over time, suggesting that photolytic degradation products may enhance the compound's harmful effects on aquatic life .

Future Directions

The potential applications of MDNBA in drug development are promising. Further studies are warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the molecular structure affect biological activity.

- Mechanistic Studies : Elucidating the pathways through which MDNBA exerts its effects on cellular systems.

- Environmental Impact Assessments : Understanding how this compound behaves in different ecological contexts.

Propriétés

IUPAC Name |

4-methoxy-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLDFIFEVZSYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303151 | |

| Record name | 4-methoxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85365-92-0 | |

| Record name | NSC156984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.